molecular formula C13H22N4 B023723 (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane CAS No. 423165-07-5

(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B023723
M. Wt: 234.34 g/mol
InChI Key: CEIRCCADSFHOQD-FOSCPWQOSA-N
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Description

1,2,3-Triazoles, including the compound of interest, are a class of heterocyclic compounds that have attracted significant attention due to their broad spectrum of biological activities and their utility in various fields such as medicinal chemistry, material science, and organic synthesis. They are known for their stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, which contribute to their diverse applications (Kaushik et al., 2019).

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including the compound , often involves the Huisgen 1,3-dipolar cycloaddition reaction, which has been greatly optimized by the discovery of the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC). This methodology is noted for its high regioselectivity, yielding primarily 1,4-disubstituted 1,2,3-triazoles, and is recognized as a cornerstone of click chemistry due to its simplicity, high yield, and wide applicability (Kaushik et al., 2019).

Molecular Structure Analysis

The structural versatility of 1,2,3-triazoles is further enhanced by the possibility of generating various isomers and derivatives, each with unique physical and chemical properties. This adaptability allows for the fine-tuning of molecular interactions and functionalities, making 1,2,3-triazoles suitable for a wide range of applications, from drug design to materials science (Kaushik et al., 2019).

Chemical Reactions and Properties

1,2,3-Triazoles exhibit remarkable chemical stability, resisting hydrolysis, oxidation, and reduction under both acidic and basic conditions. This stability, combined with their ability to participate in various chemical reactions, such as nucleophilic substitution and addition reactions, underlines their utility in synthetic chemistry as versatile intermediates and end products (Kaushik et al., 2019).

Physical Properties Analysis

The physical properties of 1,2,3-triazoles, such as their melting points, solubility, and crystalline structure, can vary widely depending on the specific substituents attached to the triazole ring. These properties are crucial for determining their suitability for various applications, including pharmaceuticals, agrochemicals, and organic materials (Kaushik et al., 2019).

Chemical Properties Analysis

1,2,3-Triazoles are known for their unique electronic properties, including their dipole moment and ability to engage in hydrogen bonding, which contribute to their biological activity and interaction with various enzymes and receptors. Their chemical versatility allows for the attachment of a wide range of functional groups, enabling the synthesis of compounds with targeted biological activities and physicochemical properties (Kaushik et al., 2019).

Scientific Research Applications

Synthesis and Potential Metabolites

Research has explored the synthesis of potential metabolites related to brain imaging agents, highlighting the compound's relevance in the development of diagnostic tools. For instance, Andersen et al. (1997) described the synthesis of hydroxy metabolites of methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate and its analogs through a series of reactions, including nitration, reduction, and modified Sandmeyer reaction, to obtain the final hydroxylated products (Andersen, Wang, Thompson, & Neumeyer, 1997).

Gold(III) Tetrachloride Salt Formation

In another study, the formation of a gold(III) tetrachloride salt of L-cocaine was reported by Wood, Brettell, and Lalancette (2007), providing insights into the structural characteristics of such compounds through crystallographic analysis (Wood, Brettell, & Lalancette, 2007).

Muscarinic Activities

The synthesis and evaluation of muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives have been conducted, with findings suggesting the potential of these compounds in medicinal chemistry. Wadsworth et al. (1992) synthesized various triazole and tetrazole compounds and assessed their muscarinic ligand potency in radioligand binding assays, offering a foundation for developing novel therapeutics (Wadsworth et al., 1992).

Chiral Auxiliaries in Asymmetric Syntheses

Martens and Lübben (1991) explored the use of enantiomerically pure bicyclic pyrrolidine derivatives as chiral auxiliaries in Michael-type reactions, demonstrating the compound's utility in enhancing reaction selectivity and efficiency (Martens & Lübben, 1991).

Safety And Hazards

The compound has been classified with the GHS07 safety symbol, indicating that it may be harmful if swallowed or inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10/h8,10-12,14H,4-7H2,1-3H3/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIRCCADSFHOQD-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463410
Record name (1R,5S)-3-[3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

CAS RN

423165-07-5, 1263004-47-2
Record name (1R,5S)-3-[3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-endo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY6PC963PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 3
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 4
Reactant of Route 4
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 5
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 6
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

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